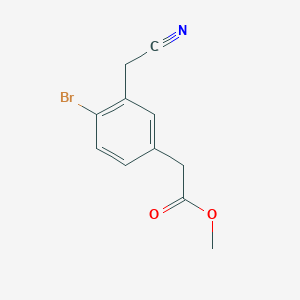
Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate is an organic compound characterized by the presence of a bromine atom, a cyanomethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate typically involves the reaction of 4-bromo-3-(cyanomethyl)benzaldehyde with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate involves its interaction with various molecular targets. The bromine atom and cyanomethyl group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Methyl2-(4-chloro-3-(cyanomethyl)phenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl2-(4-fluoro-3-(cyanomethyl)phenyl)acetate: Contains a fluorine atom instead of bromine.
Methyl2-(4-iodo-3-(cyanomethyl)phenyl)acetate: Contains an iodine atom instead of bromine.
Uniqueness: Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as feasible with chlorine, fluorine, or iodine analogs. This makes it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-[4-bromo-3-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)7-8-2-3-10(12)9(6-8)4-5-13/h2-3,6H,4,7H2,1H3 |
InChI Key |
BOCZUKLQLUWKED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


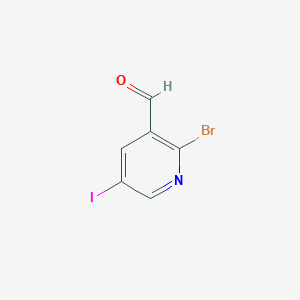


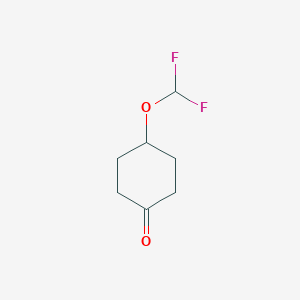
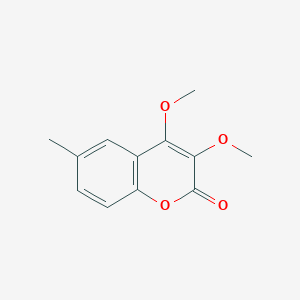
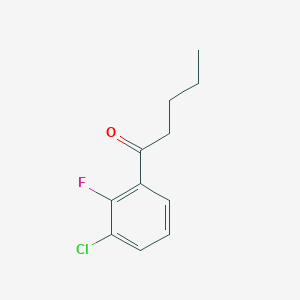
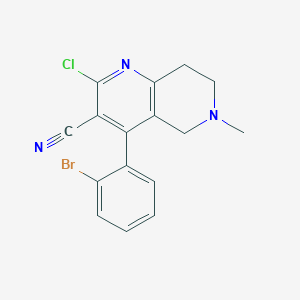
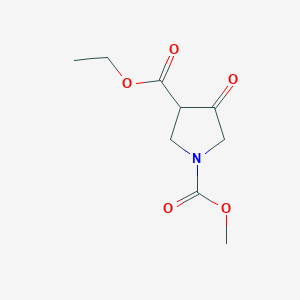

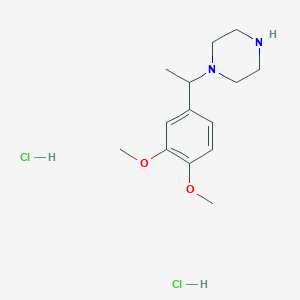
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
